Cas no 2228150-74-9 (3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile)

3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile structure
2228150-74-9 structure
商品名:3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile
CAS番号:2228150-74-9
MF:C10H13NO2
メガワット:179.215722799301
CID:6395260
PubChem ID:137963885

3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile
    • EN300-1704343
    • 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile
    • 3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
    • 2228150-74-9
    • 1,3-Dioxolane-2-propanenitrile, 2-(3-butyn-1-yl)-
    • インチ: 1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2
    • InChIKey: VHPDVYHJNDCKNC-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC1(CCC#C)CCC#N

計算された属性

  • せいみつぶんしりょう: 179.094628657g/mol
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

  • 密度みつど: 1.047±0.06 g/cm3(Predicted)
  • ふってん: 295.3±15.0 °C(Predicted)

3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1704343-0.1g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
0.1g
$241.0 2023-09-20
Enamine
EN300-1704343-2.5g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
2.5g
$1370.0 2023-09-20
Aaron
AR01FI95-50mg
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
50mg
$248.00 2025-02-11
Aaron
AR01FI95-10g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
10g
$4160.00 2023-12-14
Enamine
EN300-1704343-10g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
10g
$3007.0 2023-09-20
Enamine
EN300-1704343-1g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
1g
$699.0 2023-09-20
A2B Chem LLC
AY02013-50mg
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
50mg
$206.00 2024-04-20
1PlusChem
1P01FI0T-1g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
1g
$926.00 2023-12-18
1PlusChem
1P01FI0T-100mg
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
100mg
$350.00 2023-12-18
1PlusChem
1P01FI0T-2.5g
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
2228150-74-9 95%
2.5g
$1756.00 2023-12-18

3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile 関連文献

3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileに関する追加情報

Professional Introduction to Compound with CAS No. 2228150-74-9 and Product Name: 3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile

Compound with the CAS number 2228150-74-9 and the product name 3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular synthesis. The presence of a but-3-yn-1-yl moiety and a dioxolan ring system imparts distinct chemical properties that make it a valuable candidate for further exploration.

The 3-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)propanenitrile structure combines elements that are highly relevant to modern medicinal chemistry. The nitrile group (-CN) is a well-known pharmacophore, often involved in the design of bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and dipole interactions. Additionally, the dioxolan ring, a five-membered heterocycle containing two oxygen atoms, is frequently encountered in natural products and synthetic intermediates, contributing to the compound's stability and reactivity.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The dioxolan scaffold, in particular, has been explored for its role in antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of the but-3-ynyl group introduces additional reactivity, enabling further functionalization and diversification of the molecular structure. This dual functionality makes the compound an attractive starting point for synthesizing more complex derivatives with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its potential as a building block for drug development. The combination of the nitrile, butynyl, and dioxolan moieties offers multiple sites for chemical modification, allowing chemists to tailor the molecule's characteristics to specific biological targets. For instance, modifications at the nitrile group can influence solubility and metabolic stability, while alterations at the butynyl position can affect binding affinity to enzymes or receptors.

Recent studies have highlighted the importance of such multifunctional compounds in addressing complex diseases. Researchers have demonstrated that incorporating diverse structural motifs can lead to synergistic effects, improving drug efficacy while minimizing side effects. The 3-(2-(but-3-ynyl)-1,3-dioxolan-2-yl)propanenitrile compound aligns with this trend by offering a versatile platform for medicinal chemists to explore.

The synthesis of this compound involves sophisticated organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the dioxolan ring via intramolecular cyclization and subsequent functionalization of the butynyl group through cross-coupling reactions. These methodologies highlight the compound's synthetic accessibility while maintaining high purity standards necessary for pharmaceutical applications.

In terms of biological activity, preliminary investigations suggest that derivatives of this compound exhibit promising properties in vitro. The nitrile group has been shown to interact with various biological targets, including proteases and ion channels, which are implicated in numerous pathological conditions. Furthermore, the dioxolan ring has demonstrated antimicrobial activity against resistant strains of bacteria, underscoring its therapeutic relevance.

The integration of computational chemistry has further accelerated the discovery process for this class of compounds. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before conducting expensive wet-lab experiments. This approach not only saves time but also enhances the likelihood of success in identifying lead compounds for drug development.

Future directions for research on CAS No. 2228150-74-9 include exploring its role in combinatorial therapy regimens. By pairing it with other bioactive molecules, researchers may uncover novel mechanisms of action that could revolutionize treatment strategies for chronic diseases. Additionally, investigating its behavior in vivo will provide crucial insights into its pharmacokinetics and potential clinical applications.

The versatility of 3-(2-(but-3-yne)-1,3-dioxolan)propanenitrile extends beyond pharmaceuticals; it also holds promise in materials science and agrochemicals. Its unique structural features make it a candidate for developing advanced polymers or specialty chemicals with tailored properties. Such interdisciplinary applications underscore the broad utility of this compound and its derivatives.

In conclusion,CAS No 2228150 74 9 represents a significant contribution to synthetic chemistry and drug discovery. Its innovative structure,dioxolan,and functional groups,nitrile butynyl, offer a rich foundation for developing next-generation therapeutics. As research continues to uncover new applications,this compound is poised to play a pivotal role in advancing scientific understanding and therapeutic innovation.

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